molecular formula C24H22N4O2S3 B12144073 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12144073
M. Wt: 494.7 g/mol
InChI Key: UXXUZDOIZPLTIZ-RGEXLXHISA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and a thiomorpholine moiety

Preparation Methods

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiomorpholine moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazolidine, pyridopyrimidine, and thiomorpholine moieties. Some examples are:

  • 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c1-16-6-5-9-27-20(16)25-21(26-10-12-32-13-11-26)18(22(27)29)14-19-23(30)28(24(31)33-19)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3/b19-14-

InChI Key

UXXUZDOIZPLTIZ-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCSCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCSCC5

Origin of Product

United States

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